molecular formula C14H14O B155313 4-(1-Phenylethyl)phenol CAS No. 1988-89-2

4-(1-Phenylethyl)phenol

Cat. No.: B155313
CAS No.: 1988-89-2
M. Wt: 198.26 g/mol
InChI Key: XHASMJXNUHCHBL-UHFFFAOYSA-N
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Description

4-(1-Phenylethyl)phenol, also known as this compound, is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol . This compound is characterized by a phenol group substituted at the para position with a 1-phenylethyl group. It is a white to off-white solid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-(1-Phenylethyl)phenol has several scientific research applications, including:

Safety and Hazards

Phenol, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Phenylethyl)phenol can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride

    Electrophilic Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Nitro, sulfonyl, and halogenated derivatives

Comparison with Similar Compounds

4-(1-Phenylethyl)phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHASMJXNUHCHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862809
Record name Phenol, 4-(1-phenylethyl)-
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1988-89-2
Record name 4-(1-Phenylethyl)phenol
Source CAS Common Chemistry
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Record name 4-(1-Phenylethyl)phenol
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Record name 4-(1-Phenylethyl)phenol
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Record name 4-(1-Phenylethyl)phenol
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Record name Phenol, 4-(1-phenylethyl)-
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Record name Phenol, 4-(1-phenylethyl)-
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Record name p-(1-phenylethyl)phenol
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Record name 4-(1-PHENYLETHYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 4-(1-Phenylethyl)phenol in the context of marine antifouling?

A1: Research suggests that this compound, isolated from the Callyspongia sponge, exhibits significant toxic effects on cyprid larvae of the acorn barnacle Balanus reticulatus []. This finding highlights its potential as a natural antifouling agent. Further research is needed to assess its efficacy in real-world settings and its environmental impact compared to synthetic alternatives.

Q2: How does this compound contribute to the control of Ganoderma boninense?

A2: Studies indicate that this compound is one of the bioactive compounds found in papaya leaf extracts that demonstrate antifungal activity against Ganoderma boninense, the causal pathogen of Basal Stem Rot (BSR) disease in oil palm trees []. While the exact mechanism of action remains to be elucidated, the presence of this compound in the extracts suggests a potential role in inhibiting fungal growth. This finding encourages further investigation into the development of bio-based fungicides for sustainable agriculture.

Q3: Are there any applications of this compound in the polymer industry?

A3: Interestingly, a closely related compound, 2,6-di-tert-butyl-4-(1-phenylethyl)phenol, serves as a key component in a liquid antioxidant product used as a terminator in the production of polyvinyl chloride (PVC) resin []. This suggests potential applications for this compound or its derivatives in enhancing the stability and aging properties of PVC and potentially other polymers. Further research is needed to explore these possibilities.

Q4: What analytical techniques are employed to identify and characterize this compound?

A4: Researchers utilize a combination of techniques to isolate, identify, and characterize this compound. These techniques include solvent extraction, column chromatography, thin layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [, ]. This multi-faceted approach allows for the accurate identification and structural elucidation of the compound from complex mixtures.

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